molecular formula C7H13NO3S B6151893 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione CAS No. 2171963-89-4

8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione

Cat. No.: B6151893
CAS No.: 2171963-89-4
M. Wt: 191.2
InChI Key:
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Description

8-oxa-1lambda6-thia-2-azaspiro[45]decane-1,1-dione is a heterocyclic compound characterized by a spiro structure, which means it consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction typically requires the presence of a base, such as potassium carbonate, and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that are critical for cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 8-oxa-2-azaspiro[4.5]decane
  • 2,8-diazaspiro[4.5]decane
  • 2,7-diazaspiro[4.5]decane

Uniqueness

8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione is unique due to the presence of both oxygen and sulfur atoms in its structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2171963-89-4

Molecular Formula

C7H13NO3S

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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